molecular formula C10H14OS B576489 Methyl(3-phenylpropyl) sulfoxide CAS No. 14198-13-1

Methyl(3-phenylpropyl) sulfoxide

Cat. No.: B576489
CAS No.: 14198-13-1
M. Wt: 182.281
InChI Key: JHXQPKDLLLSOKV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methylsulfinylpropylbenzene. This designation follows the standard IUPAC conventions for sulfoxide compounds, where the sulfinyl group indicates the presence of a sulfur-oxygen double bond characteristic of sulfoxides. The nomenclature clearly delineates the molecular architecture, with the benzene ring connected through a three-carbon propyl chain to the sulfinyl functional group, which is further substituted with a methyl group.

The compound is recognized by multiple synonymous designations in chemical literature and commercial databases. The primary alternative names include 3-phenylpropyl methyl sulfoxide, which represents a more descriptive common nomenclature that directly identifies the two organic substituents attached to the sulfoxide functional group. Additional systematic synonyms documented in chemical databases include (3-Phenyl-propyl)-methyl-sulfoxid, 1-Methylsulfinyl-3-phenyl-propan, and Methyl-(3-phenylpropyl)-sulfoxid. These various nomenclature forms reflect different conventions used across international chemical databases and regulatory systems.

The diversity in naming conventions demonstrates the compound's recognition across multiple chemical classification systems. The German-influenced nomenclature (3-Phenyl-propyl)-methyl-sulfoxid and the systematically descriptive 1-Methylsulfinyl-3-phenyl-propan provide alternative approaches to chemical identification that emphasize different structural features of the molecule. This multiplicity of accepted names ensures proper identification across various international chemical inventories and regulatory frameworks.

Molecular Formula and Structural Representation

This compound possesses the molecular formula C₁₀H₁₄OS, which indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one oxygen atom, and one sulfur atom. This molecular composition reflects the compound's classification as an organosulfur compound with specific oxidation characteristics typical of sulfoxide functional groups.

The structural arrangement of this compound features a central sulfur atom bonded to both a methyl group and a 3-phenylpropyl group, with an additional oxygen atom double-bonded to the sulfur center. The 3-phenylpropyl substituent consists of a benzene ring connected through a three-carbon linear alkyl chain to the sulfoxide moiety. This structural configuration imparts specific chemical and physical properties to the compound, influencing its reactivity patterns and potential applications in synthetic chemistry.

Property Value Source
Molecular Formula C₁₀H₁₄OS
Molecular Weight 182.28300
Exact Mass 182.07700
Polar Surface Area 36.28000
Calculated LogP 2.86340

The molecular weight of 182.28300 daltons positions this compound within a moderate molecular weight range typical of small organic molecules used in synthetic applications. The exact mass of 182.07700 provides precise identification for mass spectrometric analysis, while the polar surface area of 36.28000 square angstroms indicates moderate polarity characteristics influenced by the sulfoxide functional group. The calculated logarithmic partition coefficient (LogP) value of 2.86340 suggests moderate lipophilicity, indicating balanced solubility characteristics between aqueous and organic phases.

CAS Registry Number and Regulatory Classifications

This compound is officially registered under Chemical Abstracts Service Registry Number 14198-13-1. This unique identifier serves as the definitive chemical identifier across international databases, regulatory systems, and commercial chemical suppliers. The CAS Registry Number provides unambiguous identification of the compound regardless of nomenclature variations or regional naming conventions.

Properties

CAS No.

14198-13-1

Molecular Formula

C10H14OS

Molecular Weight

182.281

IUPAC Name

3-methylsulfinylpropylbenzene

InChI

InChI=1S/C10H14OS/c1-12(11)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

JHXQPKDLLLSOKV-UHFFFAOYSA-N

SMILES

CS(=O)CCCC1=CC=CC=C1

Synonyms

Methyl(3-phenylpropyl) sulfoxide

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The 3-phenylpropyl group in this compound provides a balance between steric bulk and electronic effects, enabling predictable elimination pathways.
  • Methyl vinyl sulfoxide’s elevated ΔH‡ (41.6 kcal/mol ) suggests reduced reactivity under thermal stress compared to this compound, likely due to conjugation stabilizing the transition state .

Functional Group and Substituent Effects

  • This compound vs. Methyl phenyl sulfoxide is utilized as a pharmaceutical intermediate (e.g., in HIV-protease inhibitors like nelfinavir) due to its chiral sulfoxide moiety . In contrast, this compound’s applications remain underexplored but may relate to its thermal behavior in synthetic chemistry.

Research Implications and Gaps

  • Thermal Studies : The lower ΔH‡ of this compound compared to methyl vinyl sulfoxide makes it a more reactive candidate for controlled elimination reactions in organic synthesis .
  • Biological Potential: While methyl phenyl sulfoxide is employed in pharmaceuticals, this compound’s bioactivity remains unstudied. Its structural similarity to dopamine transporter ligands (e.g., GBR 12909, which contains a 3-phenylpropyl group ) warrants investigation for CNS applications.
  • Safety Data : Empirical toxicological and ecological data for this compound are needed to refine handling protocols.

Q & A

Basic: What are the recommended synthetic routes for Methyl(3-phenylpropyl) sulfoxide?

Methodological Answer:
this compound is typically synthesized via oxidation of the corresponding sulfide (methyl(3-phenylpropyl) sulfide) using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The reaction is conducted in anhydrous dichloromethane or methanol under controlled temperatures (0–25°C) to prevent over-oxidation to sulfones . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Confirm purity via GC (>98% purity) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for S=O adjacent CH₂ groups) and ¹³C NMR (δ ~50–60 ppm for sulfoxide-attached carbons).
  • Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺ (expected m/z ~196.2 for C₁₀H₁₄OS).
  • HPLC-PDA : To assess purity and detect sulfide/sulfone impurities.
  • Melting Point Analysis : Reported range 26–29°C; discrepancies may indicate polymorphic forms or impurities .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:
Discrepancies often arise from variations in experimental conditions or sample purity. For example:

  • Solubility Conflicts : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate with Hansen solubility parameters using solvents like DMSO or ethanol .
  • Stability Under Light/Heat : Conduct accelerated stability studies (40–60°C, UV/visible light exposure) with HPLC monitoring. Decomposition products (e.g., SOₓ) can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced: What experimental designs are optimal for studying the sulfoxide group’s reactivity in nucleophilic substitutions?

Methodological Answer:
The sulfoxide group’s electron-withdrawing nature enhances electrophilicity. To investigate:

  • Kinetic Studies : Use polar aprotic solvents (e.g., DMF) and track reaction progress via ¹H NMR. Compare rates with non-sulfoxide analogs.
  • Stereochemical Outcomes : Employ chiral oxidizing agents (e.g., Sharpless conditions) to generate enantiopure sulfoxide, then analyze substitutions using circular dichroism (CD) .
  • Competitive Reactions : Design experiments with competing nucleophiles (e.g., amines vs. thiols) to assess regioselectivity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Based on SDS data for analogous sulfoxides:

  • Storage : Protect from light in sealed glass containers under inert gas (N₂/Ar) at 2–10°C .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How does the sulfoxide moiety influence biological activity in medicinal chemistry studies?

Methodological Answer:
The sulfoxide group enhances solubility and bioavailability while modulating target interactions:

  • Enzyme Inhibition : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of sulfoxide vs. sulfide analogs.
  • Metabolic Stability : Use hepatic microsome assays (human/rat) with LC-MS to track oxidation kinetics and metabolite formation .
  • In Vivo Studies : Administer radiolabeled (³⁵S) sulfoxide in rodent models to assess tissue distribution and excretion .

Basic: What are the industrial standards for validating sulfoxide purity in collaborative research?

Methodological Answer:
Adhere to pharmacopeial guidelines (e.g., USP-NF) for small molecules:

  • Identity Tests : FT-IR (S=O stretch ~1030–1060 cm⁻¹) and NMR match against reference spectra .
  • Impurity Profiling : Limit sulfide (<0.5%) and sulfone (<0.2%) via GC-FID with internal standards .

Advanced: How to design experiments to assess thermal decomposition pathways?

Methodological Answer:

  • TGA-DSC Coupling : Monitor mass loss and exothermic events (e.g., SO₂ release at ~200°C) .
  • Pyrolysis-GC-MS : Identify gaseous decomposition products (CO, CO₂) under controlled heating .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

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